9-Methoxystrobilurin L

Description

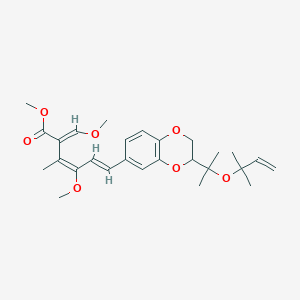

Structure

3D Structure

Properties

Molecular Formula |

C27H36O7 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

methyl (2E,3E,5E)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-[3-[2-(2-methylbut-3-en-2-yloxy)propan-2-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]hexa-3,5-dienoate |

InChI |

InChI=1S/C27H36O7/c1-10-26(3,4)34-27(5,6)24-17-32-22-14-12-19(15-23(22)33-24)11-13-21(30-8)18(2)20(16-29-7)25(28)31-9/h10-16,24H,1,17H2,2-9H3/b13-11+,20-16+,21-18+ |

InChI Key |

IKBKPRBEIXBOIF-VPCMBXRWSA-N |

Isomeric SMILES |

C/C(=C(/C=C/C1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)\OC)/C(=C\OC)/C(=O)OC |

Canonical SMILES |

CC(=C(C=CC1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)OC)C(=COC)C(=O)OC |

Synonyms |

9-methoxystrobilurin L |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Biosynthesis of 9 Methoxystrobilurin L

Discovery and Isolation from Basidiomycete Fungi

The novel β-methoxyacrylate, 9-Methoxystrobilurin L, was first reported as a product of submerged liquid cultures of the basidiomycete fungus Favolaschia pustulosa medwinpublishers.comresearchgate.net. This discovery highlighted the metabolic diversity within the Favolaschia genus, which is known for producing a range of strobilurin and oudemansin type compounds nih.gov.

Favolaschia pustulosa, a wood-inhabiting saprotrophic fungus, is the primary organism from which this compound was isolated medwinpublishers.comresearchgate.net. This species, along with others in the Favolaschia genus like F. calocera and F. minutissima, are cultivated using submerged liquid culture techniques to produce various secondary metabolites medwinpublishers.comnih.govresearchgate.netpensoft.net. These fungi are typically grown on nutrient-rich media to encourage mycelial growth and the subsequent production of these complex natural products davidmoore.org.uk. The specific strain of Favolaschia pustulosa used for the initial isolation of this compound was from the Xenova culture collection, designated as X27732 researchgate.net.

The process of isolating this compound from the fungal cultures involves extraction from the culture broth. The detailed extraction and purification methodologies, while not extensively described in the provided context, would typically involve solvent extraction of the fermentation broth, followed by chromatographic techniques to separate the various metabolites. The isolation of related compounds from Favolaschia species often involves UV-guided fractionation, which helps in targeting compounds with specific chromophores, such as the β-methoxyacrylate system present in strobilurins researchgate.net.

Originating Organisms (e.g., Favolaschia pustulosa) and Fungal Culture Methods

Advanced Spectroscopic Elucidation of Chemical Structure and Stereochemistry

The determination of the precise chemical structure of this compound presented significant challenges, leading to a structural revision after its initial publication davidmoore.org.ukresearchgate.netresearchgate.net.

Initially, this compound was proposed to have a 1,4-benzodioxan structure researchgate.netnih.gov. However, subsequent total synthesis and comparative analysis of the spectroscopic data revealed that this initial assignment was incorrect researchgate.netresearchgate.netnih.gov. It was demonstrated that the naturally occurring this compound actually possesses a 1,5-benzodioxepin ring system, identical to that of the related compound, 9-Methoxystrobilurin K researchgate.netresearchgate.netnih.gov. This revision was a crucial step in understanding the true nature of this compound and highlighted the complexities in distinguishing between similar heterocyclic systems based on initial spectroscopic data alone canterbury.ac.nzdissercat.com. The structural revision was further supported by investigations into other strobilurins, such as strobilurin D and hydroxystrobilurin D, which also required correction from previously proposed epoxide structures to the benzodioxepin core researchgate.netresearchgate.net.

The initial and revised structural assignments of this compound relied heavily on advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) would have been used to determine the molecular formula. Extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (like COSY, HMQC, and HMBC), were instrumental in piecing together the connectivity of the molecule researchgate.netnih.govlibretexts.org. The comparison of the ¹H and ¹³C NMR spectra of the synthesized compound with the natural sample was the definitive step that led to the structural revision from the 1,4-benzodioxan to the 1,5-benzodioxepin structure researchgate.netnih.gov.

The following table summarizes the reported ¹³C and ¹H NMR data for the revised structure of this compound.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 134.1 | |

| 2 | 118.0 | 6.87 (d, 8.2) |

| 3 | 128.7 | 7.24 (t, 8.2) |

| 4 | 122.2 | 6.94 (d, 8.2) |

| 5 | 153.8 | |

| 6 | 148.9 | |

| 7 | 130.6 | 7.51 (s) |

| 8 | 116.8 | |

| 9 | 196.8 | |

| 10 | 129.2 | 6.54 (d, 16.2) |

| 11 | 140.2 | 7.37 (d, 16.2) |

| 1' | 76.5 | 4.93 (dd, 8.8, 2.9) |

| 2' | 38.2 | 2.18 (m) |

| 3' | 70.3 | 4.21 (dd, 12.1, 2.9), 4.02 (dd, 12.1, 8.8) |

| 4' | 13.9 | 1.05 (d, 6.8) |

| OMe | 61.7 | 3.84 (s) |

| OMe | 56.4 | 3.71 (s) |

Data based on the revised 1,5-benzodioxepin structure.

The determination of the absolute stereochemistry of chiral centers is a critical aspect of natural product characterization. For related strobilurins, methods such as the modified Mosher's method have been employed to determine the absolute configuration of chiral alcohols researchgate.netnih.gov. This technique involves the formation of diastereomeric esters with a chiral reagent, followed by analysis of their ¹H NMR spectra nih.gov. Additionally, Electronic Circular Dichroism (ECD) has become a powerful tool for assigning absolute configurations by comparing experimental ECD data with computationally calculated spectra researchgate.netfrontiersin.org. For instance, the absolute configuration of the isoprene-derived moiety in 9-methoxystrobilurin E was determined to be 2'R, 6'S by comparing experimental and calculated ECD data researchgate.net. While the specific application of these methods to this compound is not detailed in the provided search results, these are the standard advanced techniques that would be utilized for such a determination.

Application of Advanced NMR (1H, 13C, 2D) and Mass Spectrometry for Structural Assignment

Delineation of the Biosynthetic Pathway

The biosynthesis of this compound, a member of the strobilurin family of polyketides, follows a complex and fascinating pathway that has been elucidated through isotopic labeling studies, genetic analysis, and heterologous expression experiments. While much of the detailed research has focused on the archetypal compound, strobilurin A, the core biosynthetic machinery is shared across the family, including the pathway leading to this compound. The process begins with an aromatic starter unit and proceeds through a series of enzymatic modifications to yield the final complex structure.

Precursor Incorporation and Intermediates (e.g., Phenylalanine, Cinnamate, Benzoate)

The assembly of the strobilurin scaffold begins with the amino acid L-phenylalanine. nih.govresearchgate.netresearchgate.net Isotopic labeling studies have confirmed that phenylalanine is the primary precursor for the benzoate (B1203000) starter unit, which is relatively uncommon in fungal polyketide biosynthesis. nih.govresearchgate.netnih.gov The pathway proceeds through the deamination of phenylalanine to form cinnamate, which is then further degraded to yield benzoate. nih.govrsc.org This benzoate is then activated to its coenzyme A (CoA) thioester, benzoyl-CoA, which serves as the primer for the polyketide synthase machinery. nih.govrsc.org

Feeding studies using isotopically labeled precursors have been crucial in confirming these steps. nih.govresearchgate.net For instance, experiments have shown that while free cinnamic acid is incorporated efficiently, benzoate is more effectively incorporated as its N-acetylcysteamine (SNAC) thioester, which mimics the natural CoA ester. nih.gov

The first enzyme-free intermediate identified in the pathway is prestrobilurin A. nih.govnih.gov This linear tetraketide is formed by the polyketide synthase and represents a critical branch point leading to the diverse array of strobilurin structures. nih.govrsc.org

| Precursor/Intermediate | Role in Biosynthesis |

| L-Phenylalanine | The initial building block, providing the carbon skeleton for the aromatic starter unit. nih.govresearchgate.net |

| Cinnamate | An intermediate formed from the deamination of phenylalanine. nih.govrsc.org |

| Benzoate | The direct precursor to the benzoyl-CoA starter unit used by the polyketide synthase. nih.govresearchgate.netnih.gov |

| Prestrobilurin A | The first stable, enzyme-free intermediate in the pathway. nih.govnih.govrsc.org |

Enzymatic Transformations and Key Enzymes (e.g., Polyketide Synthase, FAD-dependent Oxygenase, Methyltransferases)

The biosynthetic pathway is catalyzed by a suite of specialized enzymes encoded within a dedicated gene cluster. nih.govvulcanchem.com

Polyketide Synthase (PKS): The core of the pathway is a highly reducing polyketide synthase (hr-PKS), encoded by the gene stPKS1. nih.govrsc.org This enzyme utilizes the benzoyl-CoA starter unit and extends it through three successive condensations with malonyl-CoA. researchgate.netnih.gov The PKS also performs a C-methylation using S-adenosyl methionine (SAM) as a cofactor. researchgate.netresearchgate.net Unusually, this fungal PKS possesses C-terminal hydrolase and methyltransferase domains. nih.govnih.gov

FAD-dependent Oxygenase: Following the formation of the tetraketide intermediate prestrobilurin A, a key rearrangement occurs to form the β-methoxyacrylate toxophore, which is essential for the biological activity of strobilurins. nih.govnih.govrsc.org This critical oxidative rearrangement is catalyzed by an FAD-dependent oxygenase, encoded by the gene str9. nih.govrsc.orgvulcanchem.com

Methyltransferases: The final steps of the biosynthesis to produce the characteristic β-methoxyacrylate moiety involve two O-methylation reactions. researchgate.netnih.gov These steps are catalyzed by two distinct O-methyltransferases (O-MeTs), encoded by the genes str2 and str3. rsc.orgvulcanchem.com Studies have shown these enzymes act in a specific order: Str2 first catalyzes the methylation of the carboxyl group, after which Str3 methylates the enol group to complete the synthesis. rsc.orgvulcanchem.com

| Enzyme | Gene | Function |

| Highly Reducing Polyketide Synthase (hr-PKS) | stPKS1 | Assembles the linear tetraketide chain from a benzoate starter and malonyl-CoA extender units. nih.govrsc.org |

| FAD-dependent Oxygenase | str9 | Catalyzes the key oxidative rearrangement to form the β-methoxyacrylate structure. nih.govrsc.orgvulcanchem.com |

| O-Methyltransferase 1 | str2 | Selectively methylates the carboxyl group of the strobilurin precursor. rsc.orgvulcanchem.com |

| O-Methyltransferase 2 | str3 | Catalyzes the final methylation of the enol group. rsc.orgvulcanchem.com |

Genetic Aspects of Biosynthesis and Gene Cluster Identification

The enzymes responsible for producing strobilurins are encoded in a contiguous block of genes known as a biosynthetic gene cluster (BGC). nih.govvulcanchem.com The identification of these BGCs in strobilurin-producing basidiomycetes like Strobilurus tenacellus has been a significant breakthrough in understanding their synthesis. nih.govnih.gov

By sequencing the genomes of these fungi, researchers have been able to identify a cluster of genes that includes the highly reducing polyketide synthase (stPKS1), the FAD-dependent oxygenase (str9), two methyltransferases (str2, str3), and other regulatory and transport-related genes. researchgate.netnih.govnih.gov The entire cluster can span a significant region of the fungal chromosome, on the order of 47 kb. researchgate.net The functionality of this gene cluster has been confirmed by reconstructing the biosynthetic pathway in a heterologous host, Aspergillus oryzae. researchgate.netnih.govnih.gov Expression of the PKS gene alone leads to the production of prestrobilurin A, while the co-expression of the subsequent genes for the oxygenase and methyltransferases results in the formation of the complete strobilurin A molecule. nih.govnih.gov

Regulation of this compound Production in Fungal Cultures

The production of secondary metabolites like this compound by fungi is often tightly regulated and influenced by environmental and nutritional conditions. While specific regulatory mechanisms for this compound are not extensively detailed, general principles of fungal secondary metabolism apply.

The yield of strobilurins can be significantly influenced by the composition of the culture medium. davidmoore.org.uk Fungi are typically grown on complex, nutrient-rich media to promote robust mycelial growth, which is often a prerequisite for high production of secondary metabolites. davidmoore.org.uk The development of optimized fermentation processes is a key strategy to enhance production titers. pensoft.net This involves the systematic optimization of culture media components, process conditions (e.g., temperature, pH, aeration), and fermentation parameters. pensoft.net The production of these compounds is believed to confer a survival advantage to the producing fungus by inhibiting the growth of competing fungal species that colonize the same substrate. davidmoore.org.uk

Chemical Synthesis and Synthetic Strategies for 9 Methoxystrobilurin L and Its Analogues

Total Synthesis Approaches

The total synthesis of strobilurins, including the journey towards 9-Methoxystrobilurin L, showcases a range of modern synthetic methodologies. A significant aspect of the research into this compound was the synthetic confirmation that its natural structure is a 1,5-benzodioxepin, identical to 9-methoxystrobilurin K, rather than the initially proposed 1,4-benzodioxan structure. nih.govresearchgate.netdoi.org Nevertheless, the total synthesis of the proposed 1,4-benzodioxan isomer was successfully accomplished, providing valuable insights into the synthesis of this class of compounds. nih.govdoi.org

The retrosynthetic analysis for the total synthesis of the proposed 1,4-benzodioxan structure of this compound reveals a convergent strategy. The primary disconnections are made at two key locations:

The β-methoxyacrylate side chain: This toxophoric group is disconnected from the aromatic core, typically leading back to an aldehyde or a related precursor attached to the benzodioxan ring system. doi.org This simplifies the target to a functionalized benzodioxan intermediate.

The 1,4-benzodioxan ring: The heterocyclic ring is disconnected via an ether linkage. This commonly involves a Williamson ether synthesis-type strategy, breaking the ring down to a catechol derivative and a suitable three-carbon dielectrophile, or, more strategically, an intramolecular cyclization of a precursor containing a phenol (B47542) and an epoxide or a related electrophilic side chain. nih.govdoi.orgresearchgate.net

This approach allows for the independent and controlled synthesis of the complex side chain and the chiral heterocyclic core before their convergent coupling.

The introduction of stereochemistry is a critical challenge in the synthesis of this compound and its analogues, particularly within the heterocyclic ring. For the synthesis of the chiral 1,4-benzodioxan structure, stereoselectivity was achieved by employing a chiral pool approach. doi.orgthieme.de

The key strategy involved using optically active epichlorohydrin (B41342) as a chiral building block. doi.org The reaction of a phenolic precursor with enantiopure epichlorohydrin establishes the stereocenter that is carried through the subsequent steps to form the final chiral benzodioxan ring. doi.org This method is a common and effective way to introduce asymmetry in the synthesis of such heterocyclic systems. researchgate.netnih.gov

The synthesis of the core heterocyclic system has been a central focus. Initial efforts targeted the proposed 1,4-benzodioxan structure of this compound. nih.gova2bchem.comjscimedcentral.com

1,4-Benzodioxan Ring Synthesis: The synthesis of the 1,4-benzodioxan ring for the proposed structure of this compound was achieved starting from 2′-hydroxy-5′-bromoacetophenone. doi.org This precursor was reacted with optically active (R)-epichlorohydrin using Augstein's α-selective coupling method to yield the desired chiral ether intermediate. doi.org Subsequent steps involving transformations of the acetophenone (B1666503) moiety and eventual cyclization furnished the core 1,4-benzodioxan system. doi.org General methods for constructing benzo-fused heterocycles often rely on the intramolecular ring-opening cyclization of epoxides with oxygen nucleophiles. researchgate.net

The β-methoxyacrylate group is the essential pharmacophore of strobilurin fungicides and its construction is a key synthetic step. acs.orguniprot.org In the total synthesis of the 1,4-benzodioxan isomer of this compound, a stepwise approach was employed. doi.org

The synthesis began with a tertiary alcohol intermediate on the benzodioxan core. doi.org This alcohol was treated with sodium hydride and alkylated with methyl α-bromopropionate. doi.org The resulting ester was then methylated at the α-position. doi.org This α,α-dimethyl-α-alkoxy ester was subsequently reduced to an alcohol and then oxidized to the corresponding aldehyde. doi.org This aldehyde served as the immediate precursor to the β-methoxyacrylate moiety, which was formed using standard olefination methodologies. doi.org

In nature, the biosynthesis of this toxophore is a complex process involving an FAD-dependent oxygenase that catalyzes an oxidative rearrangement (Meinwald rearrangement) of a polyketide precursor, prestrobilurin A. uniprot.orgnih.govnih.govrsc.org

Construction of the Core Benzodioxepin/Benzodioxan Ring System

Semi-synthetic Derivatization from Related Natural Products

Semi-synthesis is a powerful strategy in agrochemical research, leveraging the complex scaffolds of natural products to create analogues with improved properties such as stability, potency, and spectrum of activity. chimia.chnumberanalytics.com While specific semi-synthetic routes to this compound are not prominently described, the general approach is well-established for the strobilurin class.

Natural strobilurins, like Strobilurin A, often suffer from poor photochemical stability, limiting their direct use in agriculture. This prompted extensive research by companies like BASF and Syngenta to develop synthetic analogues. These efforts led to blockbuster fungicides such as Azoxystrobin (B1666510) and Kresoxim-methyl (B120586), which retain the β-methoxyacrylate toxophore but replace the unstable polyene chain with more robust substituted aromatic systems. asianpubs.orgnih.gov This process involves modifying the natural product's side chain while keeping the active pharmacophore intact. researchgate.net This derivatization can involve various chemical reactions, including oxidation, reduction, alkylation, and acylation, to modify functional groups and enhance desired characteristics. numberanalytics.com A recent example of this strategy in fungicides is the development of fenpicoxamid, a semi-synthetic derivative of the natural product UK-2A. nih.gov

Development of Efficient and Scalable Synthetic Routes

The transition from a laboratory discovery to a commercial agrochemical product necessitates the development of efficient, cost-effective, and scalable synthetic routes. For strobilurins, the challenges of large-scale production from natural fermentation sources made chemical synthesis the only viable path for commercialization.

A scalable synthesis must prioritize several key factors:

Minimization of steps: Each step in a synthesis adds time, cost, and potential for yield loss. Routes with fewer steps are generally preferred for large-scale production. pdx.edummv.org

Cost-effective starting materials: The use of readily available and inexpensive raw materials is crucial for economic viability.

Avoidance of difficult purifications: Chromatographic purification is often impractical and costly on an industrial scale. Syntheses that yield crystalline products or allow for purification by distillation or simple extraction are highly desirable. pdx.edummv.org

Robust and safe reaction conditions: Reactions should be reproducible, safe to handle on a large scale, and avoid the use of highly toxic or explosive reagents.

While a specific, published scalable route for this compound is not available, the principles of process chemistry guide the development of all commercial fungicides. pdx.eduscispace.com The successful commercialization of numerous synthetic strobilurin analogues is a testament to the chemical industry's ability to devise such efficient and scalable manufacturing processes. asianpubs.orgscispace.comacs.org

Biological Activities and Molecular Mechanisms Excluding Human Clinical Data

Antifungal Efficacy and Spectrum of Activity

9-Methoxystrobilurin L has demonstrated antifungal properties, although its potency and spectrum are specific. nih.govacs.orgmedwinpublishers.com Research into its efficacy has provided insights into its activity against certain fungal species and its relative strength compared to other related compounds. nih.govresearchgate.net

This compound, produced by the basidiomycete Favolaschia pustulosa, has shown antifungal activity. acs.orgmedwinpublishers.com Specifically, its activity against the fungus Candida albicans has been quantified with a Minimum Inhibitory Concentration (MIC) of 6 μM. acs.orgmedwinpublishers.com While strobilurins as a class are known for their broad-spectrum activity against filamentous fungi and yeasts, detailed efficacy data for this compound against the specific plant pathogens listed above is not extensively detailed in the available research. researchgate.net The compound was also reported to exhibit some antibacterial activity against Bacillus subtilis with a MIC of 0.9 μM; however, this finding has been contested as potentially erroneous. acs.orgdavidmoore.org.uk

| Organism | Activity Metric | Value | Reference |

|---|---|---|---|

| Candida albicans | MIC | 6 µM | acs.org, medwinpublishers.com |

| Bacillus subtilis (antibacterial) | MIC | 0.9 µM | acs.org |

As a strobilurin fungicide, the primary effect of this compound is the inhibition of fungal growth. wikipedia.org This is achieved by disrupting the fungus's metabolic processes, specifically by halting energy production in the mitochondria. wikipedia.org This disruption of metabolism effectively prevents the growth of target fungi, reducing their ability to compete for nutrients. wikipedia.org While direct studies on the effect of this compound on spore germination are not detailed, the inhibition of mitochondrial respiration is a fundamental mechanism that would prevent the energy-dependent processes required for germination and subsequent mycelial growth.

Direct comparative studies have been conducted to assess the antifungal potency of this compound relative to its structural analogs. Research involving the total synthesis of this compound (based on its originally proposed 1,4-benzodioxan structure) and subsequent biological testing revealed that it is less active than 9-Methoxystrobilurin K. nih.govresearchgate.net It is noteworthy that spectroscopic analysis indicated the naturally occurring compound does not have the initially reported 1,4-benzodioxan structure but rather a 1,5-benzodioxepin structure, which is the same as that of 9-Methoxystrobilurin K. nih.govresearchgate.netresearchgate.net

| Compound | Comparative Potency | Reference |

|---|---|---|

| This compound | Less active than 9-Methoxystrobilurin K | nih.gov, researchgate.net |

| 9-Methoxystrobilurin K | More active than this compound | nih.gov, researchgate.net |

Inhibition of Fungal Growth and Spore Germination

Molecular Mechanism of Action as a β-Methoxyacrylate Fungicide

The fungicidal activity of this compound stems from its identity as a β-methoxyacrylate, a class of compounds known as Quinone outside Inhibitors (QoIs). wikipedia.orgresearchgate.netrsc.org This group of fungicides shares a common and highly specific molecular target within the fungal cell. researchgate.netjst.go.jp

The definitive mechanism of action for strobilurins, including this compound, is the inhibition of mitochondrial respiration. wikipedia.orgmdpi.com These compounds specifically target Complex III, also known as the cytochrome bc1 complex, which is a critical component of the electron transport chain in the inner mitochondrial membrane of eukaryotic cells. researchgate.netnih.govnih.gov By inhibiting this complex, strobilurins block the transfer of electrons, which disrupts the proton motive force necessary for the synthesis of ATP. rsc.orgnih.gov This cessation of cellular energy production ultimately leads to the prevention of fungal growth and cell death. wikipedia.org

The inhibition of the cytochrome bc1 complex is achieved through specific binding at the ubiquinol (B23937) oxidation site, commonly referred to as the Qo site. researchgate.netrsc.orgresearchgate.net This Qo site is located on the cytochrome b subunit of the complex. researchgate.net this compound, with its characteristic β-methoxyacrylate pharmacophore, binds to this site, effectively blocking the electron transfer from ubiquinol to the Rieske iron-sulfur protein within the complex. researchgate.netjst.go.jpmdpi.com This action halts the Q-cycle, a process essential for pumping protons across the mitochondrial membrane, thereby shutting down the respiratory chain. mdpi.com

Biochemical and Cellular Consequences of Target Inhibition

The primary molecular target of the strobilurin class of compounds, including this compound, is the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain. frontiersin.orgdavidmoore.org.ukwikipedia.orgnih.gov Inhibition at this site has profound biochemical and cellular consequences.

The binding of strobilurins to the Qo site blocks the transfer of electrons between cytochrome b and cytochrome c1. nih.gov This interruption of the electron transport chain is the central mechanism of action, which halts mitochondrial respiration and, consequently, the synthesis of adenosine (B11128) triphosphate (ATP). frontiersin.orgnih.govnih.gov ATP is the principal energy currency of the cell, and its depletion leads to a cascade of downstream effects.

Key cellular processes that are heavily reliant on a continuous supply of ATP are subsequently inhibited. Early studies on strobilurins demonstrated that they strongly inhibit the incorporation of radioactive precursors such as leucine, uridine, and thymidine (B127349) into proteins, RNA, and DNA, respectively, indicating a cessation of these vital synthesis pathways. jst.go.jpresearchgate.net More recent research on Strobilurin X, a related compound, confirmed that it induces cytotoxicity by both blocking the mitochondrial respiratory chain and independently suppressing protein synthesis. nih.govnih.govresearchgate.net This dual impact underscores the potent cellular disruption caused by these compounds. The inhibition of the mitochondrial respiratory chain by Strobilurin X was demonstrated by a measured IC50 value of 139.8 ng/mL against complex III activity. nih.govnih.govresearchgate.net

The table below summarizes the principal consequences of target inhibition by strobilurins.

| Level | Consequence | Description | References |

| Molecular | Inhibition of Cytochrome bc1 Complex (Complex III) | The compound binds to the Qo site, blocking electron transfer. | frontiersin.orgnih.gov |

| Biochemical | Interruption of Mitochondrial Respiration | The flow of electrons through the respiratory chain is halted. | davidmoore.org.ukwikipedia.org |

| Biochemical | Inhibition of ATP Synthesis | The blockage of the electron transport chain prevents the generation of the proton gradient necessary for ATP production. | frontiersin.orgnih.gov |

| Cellular | Inhibition of Macromolecule Synthesis | Energy-dependent processes like protein, RNA, and DNA synthesis are shut down due to the lack of ATP. | jst.go.jpresearchgate.net |

| Cellular | Cytotoxicity / Growth Inhibition | The cumulative effect of energy depletion and cessation of essential cellular functions leads to cell death or the arrest of proliferation. | davidmoore.org.uknih.gov |

Other Documented Biological Activities (e.g., Antibacterial, Acaricidal, Plant Growth Regulation)

Beyond its primary antifungal properties, research has explored other biological activities of this compound and its chemical relatives. It is critical to note that initial reports on the antibacterial activity and the proposed 1,4-benzodioxan structure of this compound were later found to be erroneous. davidmoore.org.uk Subsequent total synthesis and spectral comparison revealed its structure to be a 1,5-benzodioxepin, identical to that of 9-Methoxystrobilurin K. nih.gov

Antibacterial Activity: While the initial claim for this compound was retracted, other strobilurins have shown limited and varied antibacterial effects. davidmoore.org.uk For example, some derivatives exhibit activity against specific bacteria like Bacillus subtilis, whereas others show no discernible antibacterial properties at all. researchgate.net This suggests that any antibacterial action is highly specific and not a general characteristic of the entire class.

Acaricidal Activity: The strobilurin class includes compounds with demonstrated acaricidal (mite-killing) properties. nih.govnih.gov Fluacrypyrim was the first strobilurin analog to be marketed as an acaricide. wiley.com Several research efforts have focused on synthesizing novel strobilurin derivatives, such as those containing pyrimidine (B1678525) or pyrazole (B372694) moieties, to develop new acaricides. nih.govnih.gov However, specific acaricidal data for this compound itself is not extensively documented in the reviewed literature.

Plant Growth Regulation: Certain strobilurin fungicides have been observed to produce positive physiological effects in plants, independent of their role in disease control. gpnmag.commdpi.com These effects can include increased photosynthetic efficiency, delayed senescence (the "green effect"), and enhanced tolerance to environmental stress. mdpi.comnih.govresearchgate.net This is thought to occur through interaction with plant hormonal pathways, such as reducing ethylene (B1197577) production and altering levels of abscisic acid and indolyl acetic acid. mdpi.comresearchgate.netnih.gov These properties have led to the investigation of strobilurins as plant growth regulators. gpnmag.combyjus.com

Cytotoxic and Antimalarial Activity: Several 9-methoxystrobilurin derivatives have demonstrated significant cytotoxic activity against various cancer cell lines and potent antimalarial activity against Plasmodium falciparum. researchgate.netnih.gov Strobilurin X, for instance, showed greater cytotoxicity in A549 and HeLa cancer cells compared to normal WI-38 fibroblasts. nih.govnih.gov Many 9-methoxystrobilurin compounds exhibit strong antiplasmodial activity with high selectivity, showing low toxicity to mammalian cells. researchgate.net

The table below details some of the specific non-fungal biological activities reported for 9-methoxystrobilurin derivatives.

| Compound | Activity Type | Target Organism / Cell Line | Reported Potency (IC50 / EC50) | References |

| Strobilurin X | Cytotoxic | A549 (Human Lung Carcinoma) | 50 = 3.4 µg/mL | nih.govnih.gov |

| Strobilurin X | Cytotoxic | HeLa (Human Cervical Cancer) | EC50 = 5.4 µg/mL | nih.govnih.gov |

| 9-Methoxystrobilurin R | Antimalarial | Plasmodium falciparum K1 | IC50 = 0.12 µM | nih.gov |

| 9-Methoxystrobilurin S | Antimalarial | Plasmodium falciparum K1 | IC50 = 0.21 µM | nih.gov |

| 9-Methoxystrobilurin G | Antimalarial | Plasmodium falciparum K1 | IC50 = 0.06 µM | researchgate.net |

Evaluation Methods for Non-fungal Activities

The assessment of the diverse biological activities of compounds like this compound requires a range of specialized in vitro assays.

Antibacterial Activity: Standard methodologies for evaluating antibacterial potential include agar (B569324) diffusion and dilution techniques. scielo.brmdpi.com The agar well diffusion method provides a qualitative screening by observing zones of growth inhibition around a well containing the test compound. researchgate.net For quantitative data, broth microdilution assays are commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest compound concentration that prevents visible microbial growth. scielo.brnih.gov

Acaricidal Activity: Acaricidal efficacy is often evaluated using contact bioassays. plos.org One common method involves immersing the target mites (e.g., larvae or adults) in various concentrations of the test substance or placing them on treated surfaces like filter paper. tandfonline.comscielo.br Mortality is then assessed after a set exposure time, and values like the LC50 (lethal concentration for 50% of the population) are calculated. journaljalsi.com Another approach assesses the inhibition of mite migration on agar gels containing the acaricide. nih.gov

Cytotoxic and Antimalarial Activity: Cytotoxicity is determined using cultured human or animal cell lines. scielo.brusp.br Assays like the MTT or Neutral Red uptake tests measure cell viability after exposure to the compound, from which a GI50 or CC50 (concentration causing 50% growth inhibition or cytotoxicity) can be calculated. scielo.brmdpi.com For antimalarial screening, in vitro cultures of P. falciparum (including both drug-sensitive and resistant strains) are used. mdpi.comajol.info The inhibition of parasite growth is often measured using methods like the SYBR Green I-based fluorescence assay or by monitoring the uptake of radiolabeled precursors like hypoxanthine, which allows for the calculation of an IC50 value. mdpi.com

Proposed Mechanisms for Secondary Biological Activities

The secondary biological activities of this compound and related compounds are largely extensions of their primary mechanism of action.

Mechanism of Cytotoxicity and Antimalarial Activity: The potent cytotoxic and antimalarial effects stem from the same fundamental mechanism as their antifungal action: the inhibition of the mitochondrial cytochrome bc1 complex. frontiersin.orgnih.govresearchgate.net This respiratory complex is highly conserved across a wide range of eukaryotes, including protozoa like Plasmodium and mammalian cells. The resulting blockade of cellular respiration and ATP production is lethal to these organisms and cells, just as it is to fungi. nih.gov The selectivity of certain derivatives for cancer cells or malaria parasites over normal mammalian cells may be attributed to differences in metabolic rates, dependency on mitochondrial respiration, or subtle structural variations in the target enzyme. researchgate.net

Mechanism of Antibacterial Activity: The general lack of broad-spectrum antibacterial activity among strobilurins is likely due to differences in the structure of the bacterial respiratory chain or to the inability of the compounds to penetrate the bacterial cell wall. researchgate.net In cases where activity is observed against specific bacteria, it may be due to an unusual sensitivity of that organism's respiratory enzymes or potential off-target effects.

Mechanism of Plant Growth Regulation: The physiological effects in plants are not due to direct growth promotion but are rather a consequence of the fungicide's influence on the plant's hormonal balance and stress responses. mdpi.comresearchgate.net By inhibiting ethylene synthesis and modulating auxin and abscisic acid levels, strobilurins can delay leaf senescence, which keeps the plant photosynthetically active for longer (the "green effect"). mdpi.comresearchgate.net Furthermore, they can enhance the activity of antioxidant enzymes, which improves the plant's tolerance to various abiotic stresses. researchgate.net

Structure Activity Relationship Sar Studies and Analogue Development

Rationale for Designing 9-Methoxystrobilurin L Analogues

The development of analogues of this compound and other natural strobilurins is driven by several key objectives. While natural strobilurins like strobilurin A provided excellent lead structures due to their structural simplicity and defined biological activity, they often lack the stability and broad-spectrum efficacy required for modern agricultural applications. davidmoore.org.ukresearchgate.net The primary goal is to create synthetic fungicides with practical utility in crop protection. davidmoore.org.uk

A significant motivation for analogue development is to overcome the emergence of fungal resistance to existing strobilurin fungicides. researchgate.net By systematically modifying the lead structure, researchers aim to discover novel compounds that are effective against these resistant pathogens. Further goals include enhancing biological potency, expanding the spectrum of activity against a wider range of fungi, and improving physicochemical properties such as photostability. researchgate.netresearchgate.net

Moreover, SAR studies are crucial for understanding the precise molecular interactions between the fungicide and its target site, the Qo site of cytochrome bc1. researchgate.net This knowledge not only facilitates the optimization of existing compounds but also guides the design of entirely new classes of inhibitors. Beyond agricultural applications, the potent cytotoxic and antimalarial activities observed in some 9-methoxystrobilurin derivatives have prompted the design of analogues for potential therapeutic use. researchgate.netresearchgate.netnih.gov

Strategies for Chemical Modifications of the this compound Scaffold

Chemical modification strategies are systematically applied to the main components of the this compound scaffold to explore the chemical space and optimize its biological profile.

The aromatic substructure of 9-methoxystrobilurin-type compounds has a profound effect on their antifungal activity. jst.go.jpnih.gov Research has shown that the biological potency is highly dependent on the nature of this ring system. nih.gov Synthetic efforts have focused on creating a variety of analogues with different aromatic cores to probe these relationships. For instance, the total synthesis of the originally proposed, but incorrect, 1,4-benzodioxan structure of this compound revealed that it possessed weaker antifungal activity than the natural compound, which has a 1,5-benzodioxepin structure (identical to 9-methoxystrobilurin K). doi.orgresearchgate.net This highlights that the specific geometry of the hindered ether-type side chain on the aromatic ring system is critical for biological activity. doi.org The unique hindered ether-type substructure of 9-methoxystrobilurin K/L has also been specifically linked to its potent growth-inhibitory effects on human-derived cell lines. nih.govresearchgate.net

The stereochemistry and conformation of the molecule are critical for its biological function. The (E)-configuration of the β-methoxyacrylate pharmacophore is considered essential for antifungal activity; the corresponding (Z)-isomer is inactive. davidmoore.org.uk Likewise, the natural (EEE)-configuration of the pentadienyl side chain is a feature of highly active compounds like this compound. researchgate.net

A prominent strategy in modern fungicide development involves the incorporation of heterocyclic rings into the strobilurin scaffold. This approach aims to create novel analogues with high activity, particularly against resistant fungal strains. researchgate.net Various research programs and patents describe the synthesis of derivatives containing moieties such as 1,2,4-triazole, oxadiazole, and benzothiazole (B30560). researchgate.netjst.go.jpgoogle.com These heterocyclic systems can significantly alter the compound's electronic properties, binding interactions, and metabolic stability. Imidazopyridines and triazolopyridines are other heterocyclic systems of interest in drug design due to their wide range of biological activities. This strategy has proven successful, leading to derivatives with substantially improved fungicidal profiles compared to earlier commercial products. researchgate.net

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry used to fine-tune a lead compound's characteristics. researchgate.netu-tokyo.ac.jp In the context of strobilurin analogues, this can involve modifying the pharmacophore or the linking structures. An early example demonstrated that a carbon-nitrogen exchange in the enol ether group to form an oxime ether did not cause a significant loss of activity. davidmoore.org.uk This finding opened the door for further exploration of bioisosteric replacements within the crucial toxophore. The goal of such replacements is often to improve potency, enhance selectivity for the target enzyme, or optimize pharmacokinetic properties like metabolic stability. researchgate.net

Derivatives Incorporating Heterocyclic Moieties (e.g., Triazole, Oxadiazole, Pyrimidine (B1678525), Pyrazole)

Impact of Structural Changes on Biological Potency, Spectrum, and Selectivity

The structural modifications detailed above have significant and varied impacts on the biological properties of this compound analogues.

The nature of the aromatic substructure is a primary determinant of antifungal potency. nih.gov As shown in the table below, the incorrect 1,4-benzodioxan structure synthesized for this compound was less effective than the natural compound, confirming the importance of the 1,5-benzodioxepin system for optimal activity. doi.org

| Compound | Structure | Relative Antifungal Activity |

| 9-Methoxystrobilurin K | Natural 1,5-benzodioxepin structure | More Active |

| Synthesized (±)-1 | Proposed 1,4-benzodioxan structure (racemic) | Less Active |

| Synthesized (+)-1 | 1,4-benzodioxan enantiomer | Less Active |

| Synthesized (-)-1 | 1,4-benzodioxan enantiomer | Less Active |

| Data derived from a study comparing the synthesized, originally proposed structure of this compound with the natural compound 9-Methoxystrobilurin K. doi.org |

The introduction of heterocyclic moieties has led to some of the most significant improvements in performance. Research into derivatives with a benzothiazole side chain yielded compounds with markedly higher in vitro fungicidal activity against a panel of six fungi when compared to the commercial strobilurin fungicide, Kresoxim-methyl (B120586). researchgate.net Specifically, compounds designated as 3g and 4d from this series showed exceptional promise.

Furthermore, combining the methoxyacrylate scaffold with other fungicidal pharmacophores, such as butenolide, has resulted in synergistic effects. Certain hybrid compounds demonstrated significantly improved activity against Sclerotinia sclerotiorum compared to the parent butenolide structure, with EC50 values improving nearly sevenfold. nih.govdntb.gov.ua These findings underscore that rational structural modifications, guided by SAR principles, are a powerful tool for developing new generations of highly effective fungicides based on the 9-methoxystrobilurin scaffold.

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of structure-activity relationships (SAR) for various chemical compounds, including the strobilurin class of fungicides. Although specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the wealth of research on its analogues, particularly those sharing the same (E)-β-methoxyacrylate pharmacophore and targeting the cytochrome bc1 complex, provides a strong framework for understanding its probable molecular interactions and the structural features governing its activity. The structural revision of this compound to a 1,5-benzodioxepin structure, identical to that of 9-Methoxystrobilurin K, further allows for informed extrapolation from studies on related compounds.

Docking Studies and Binding Affinity Predictions

Docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For strobilurin fungicides, the primary target is the Quinone outside (Qo) binding site of the cytochrome bc1 complex (complex III) in the mitochondrial respiratory chain. nih.gov Molecular docking simulations for strobilurin analogues have been instrumental in elucidating the key interactions that stabilize the ligand-protein complex, thereby inhibiting the enzyme's function.

Research on novel strobilurin-based fungicides targeting the rice blast pathogen Pyricularia oryzae has involved the development of a three-dimensional model of the pathogen's cytochrome bc1 complex. nih.gov Docking simulations with various commercial strobilurins, such as azoxystrobin (B1666510), have validated the model and shed light on the binding modes. These studies indicate that the (E)-β-methoxyacrylate group, the toxophore, is a critical component for binding. It is believed to form hydrogen bonds with key amino acid residues in the Qo pocket, such as glutamate (B1630785) and histidine. The aromatic substructure of the strobilurin molecule typically engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine in the binding site.

Given that this compound shares the core strobilurin scaffold, it is highly probable that it adopts a similar binding mode. The 1,5-benzodioxepin ring system would be positioned within the hydrophobic pocket of the Qo site. The methoxy (B1213986) group on the strobilurin side chain is also crucial for activity, likely involved in stabilizing the conformation required for optimal binding.

To quantify the binding strength, binding affinity predictions are often calculated using scoring functions. These can range from simple empirical functions to more complex calculations like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). For a series of novel strobilurin derivatives, these predicted binding free energy values have shown a strong correlation with their observed biological activity. nih.gov

Below is a representative table of calculated binding free energies for various commercial strobilurin fungicides against the P. oryzae cytochrome bc1 complex, which illustrates the range of binding affinities observed for this class of compounds. While data for this compound is not available, its affinity would be expected to fall within a similar range, influenced by the specific stereochemistry and conformation of its 1,5-benzodioxepin ring.

| Compound | Glide XP Score (kcal/mol) | MM-GBSA (kcal/mol) |

|---|---|---|

| Azoxystrobin | -11.5 | -75.2 |

| Picoxystrobin | -11.1 | -72.8 |

| Pyraclostrobin (B128455) | -12.6 | -83.9 |

| Trifloxystrobin (B1683241) | -10.9 | -70.1 |

| Metyltetraprole | -9.1 | -59.6 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For strobilurin fungicides, QSAR studies have been pivotal in the development of synthetic analogues with improved efficacy, stability, and spectrum of activity. nih.govresearchgate.net These models use molecular descriptors—numerical values that encode different aspects of a molecule's physicochemical properties—to build a predictive equation for biological activity.

The general form of a QSAR model is: Activity = f(molecular descriptors)

For strobilurins, relevant descriptors often include:

Hydrophobicity (logP): This descriptor is crucial as the compound must traverse cellular membranes to reach its mitochondrial target.

Electronic properties: Descriptors like atomic charges and dipole moments can describe the molecule's ability to form hydrogen bonds and other electrostatic interactions within the binding site.

Steric/Topological properties: These descriptors, such as molecular weight, volume, and shape indices, define the size and shape of the molecule, which must be complementary to the binding pocket.

A 3D-QSAR study on novel strobilurin derivatives highlighted the importance of the steric and electronic fields around the molecule. nih.gov The findings suggested that introducing large, electropositive groups at certain positions of the benzene (B151609) ring, while placing smaller, electronegative groups at other positions, could enhance fungicidal activity. nih.gov This guided the synthesis of new compounds with improved performance. nih.gov

Another QSAR analysis on the toxicity of four strobilurin fungicides revealed that their activity depends on both chemical hydrophobicity and hydrogen bond basicity. researchgate.net These two descriptors reflect the bio-uptake process and the interaction of the compounds with their target receptors. researchgate.net

A hypothetical QSAR model for a series of 9-methoxystrobilurin analogues could take the form of a multiple linear regression equation. The table below illustrates the kind of data that would be used to construct such a model.

| Analogue | logP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Volume (ų) | Observed Activity (EC₅₀, µM) |

|---|---|---|---|---|

| Analogue 1 | 3.8 | 2.5 | 350 | 0.5 |

| Analogue 2 | 4.1 | 2.2 | 365 | 0.2 |

| Analogue 3 | 3.5 | 2.8 | 340 | 0.9 |

| Analogue 4 | 4.5 | 2.1 | 380 | 0.1 |

By applying statistical methods to such datasets, researchers can develop robust QSAR models that not only explain the SAR of existing compounds but also guide the rational design of new, more potent strobilurin fungicides.

Agricultural Applications and Resistance Management Strategies

Role of Strobilurins, including 9-Methoxystrobilurin L, in Crop Protection

Strobilurins, a class of fungicides derived from naturally occurring compounds, play a pivotal role in modern agriculture by protecting a wide array of crops from fungal diseases. apsnet.orgplantsciencejournal.com These compounds, including the naturally derived this compound, are valued for their broad-spectrum activity and unique mode of action. wiley.commedwinpublishers.com Initially isolated from wood-rotting fungi like Strobilurus tenacellus, synthetic analogues were developed to enhance stability and efficacy for agricultural use. apsnet.orgmsu.edu

The primary mechanism of action for strobilurins is the inhibition of mitochondrial respiration in fungi. plantsciencejournal.comwiley.com They specifically target the Quinone outside (Qo) site of the cytochrome bc1 complex, disrupting the electron transport chain and thereby preventing the production of ATP, the energy currency of the cell. wiley.comudel.edu This highly specific mode of action is effective at inhibiting spore germination and mycelial growth. albaugh.com

Some strobilurin fungicides also exhibit beneficial physiological effects on plants, independent of disease control. For instance, kresoxim-methyl (B120586) has been shown to alter the hormonal balance in wheat, leading to delayed leaf senescence and increased grain yield. apsnet.org

Spectrum of Agricultural Pathogens Controlled

Strobilurin fungicides are recognized for their exceptionally broad spectrum of activity against all four major groups of plant pathogenic fungi: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes. plantsciencejournal.comwiley.com This allows for their use on a diverse range of crops, including cereals, field crops, fruits, vegetables, and ornamentals. apsnet.orgplantsciencejournal.com

While the class as a whole is versatile, individual strobilurin compounds can exhibit varying levels of activity against specific pathogens. wiley.com For example, kresoxim-methyl and trifloxystrobin (B1683241) show moderate activity against many Oomycete diseases, such as grapevine downy mildew. plantsciencejournal.comwiley.com Commercially available strobilurins like azoxystrobin (B1666510), pyraclostrobin (B128455), and trifloxystrobin are effective against a wide range of diseases including:

Water molds

Downy mildews

Powdery mildews

Leaf spotting and blighting fungi

Fruit rots

Rusts apsnet.org

The following table provides an overview of the spectrum of activity for several key strobilurin fungicides against various agricultural pathogens.

| Fungicide | Pathogen Class | Example Diseases Controlled |

| Azoxystrobin | Ascomycetes, Basidiomycetes, Deuteromycetes, Oomycetes | Powdery mildew, downy mildew, leaf spot, rusts, fruit rot wiley.commsu.edu |

| Kresoxim-methyl | Ascomycetes, Basidiomycetes, Deuteromycetes | Powdery mildew, leaf spot (moderately active against many Oomycetes) plantsciencejournal.comwiley.com |

| Pyraclostrobin | Ascomycetes, Basidiomycetes, Deuteromycetes, Oomycetes | Powdery mildew, downy mildew, leaf spot, rusts, fruit rot wiley.commsu.edu |

| Trifloxystrobin | Ascomycetes, Basidiomycetes, Deuteromycetes | Powdery mildew, leaf spot (moderately active against many Oomycetes) plantsciencejournal.comwiley.com |

It is important to note that while this compound is a naturally occurring strobilurin, its specific spectrum of activity against agricultural pathogens is less documented in publicly available research compared to its synthetic analogues. However, initial findings have shown it possesses some antifungal activity against Candida albicans and antibacterial activity against Bacillus subtilis. medwinpublishers.com

Formulation Development for Agricultural Use

The development of stable and effective formulations has been crucial for the successful application of strobilurin fungicides in agriculture. Natural strobilurins are often susceptible to degradation by sunlight. apsnet.org Consequently, chemical modifications have been made to create synthetic analogues with improved photostability and other desirable properties for field use.

These fungicides are formulated in various ways to suit different application methods and crop types. Common formulations include concentrated suspensions (SC), which allow for easy mixing with water for spray applications. albaugh.com The development of these formulations aims to ensure the active ingredient remains on the plant surface and, in some cases, is absorbed and redistributed within the plant tissues for systemic protection. albaugh.com For example, azoxystrobin exhibits xylem-systemic movement, allowing it to move upwards within the plant from the point of application. wiley.com In contrast, kresoxim-methyl and pyraclostrobin are considered non-systemic. wiley.com

Efficacy in Greenhouse and Field Studies for Plant Protection

Numerous greenhouse and field studies have demonstrated the efficacy of strobilurin fungicides in protecting a wide range of crops. For instance, in field trials, certain strobilurin derivatives have shown significant activity against powdery mildew of wheat. davidmoore.org.uk

Studies on sugar beets have evaluated the efficacy of various strobilurins against Cercospora leaf spot. apsnet.org In these trials, mixtures of strobilurins with other fungicides, such as difenoconazole (B1670550) or maneb (B1676018), provided control efficacy similar to or better than single applications. apsnet.org The timing of application is also critical, with studies showing that applying strobilurins at different stages of the disease cycle can impact their effectiveness. apsnet.org

In passionfruit, field applications of strobilurins effectively controlled fruit scab and alternata spot. dpi.qld.gov.au An anti-resistance program that included azoxystrobin alongside industry-standard fungicides significantly reduced the severity and incidence of scab compared to the standard treatment alone. dpi.qld.gov.au

Mechanisms of Fungal Resistance to Strobilurin Fungicides

The high efficacy and site-specific mode of action of strobilurin fungicides also make them prone to the development of resistance in fungal populations. msu.eduresearchgate.net Resistance arises from genetic mutations in the target fungus that reduce the fungicide's effectiveness.

The primary mechanism of resistance to strobilurins is a target site modification in the cytochrome b gene (CYTB). apsnet.orgresearchgate.net A single point mutation, most commonly a substitution of glycine (B1666218) with alanine (B10760859) at position 143 (G143A), can prevent the fungicide from binding to the Qo site of the cytochrome bc1 complex. apsnet.orgnih.gov This single gene mutation can lead to a high level of resistance, which cannot be overcome by increasing the fungicide application rate. msu.edu Another, less common mutation, F129L, has also been associated with resistance in some fungal species. apsnet.org

A secondary mechanism of resistance involves the induction of an alternative oxidase (AOX) pathway. apsnet.orgresearchgate.net This pathway allows the fungus to bypass the blocked site in the main electron transport chain, enabling respiration and survival even in the presence of the fungicide. apsnet.org However, the impact of the AOX pathway on field resistance is generally considered to be limited. researchgate.net

Efflux pumps, which are cellular transporters that can actively pump toxic compounds out of the fungal cell, represent another potential mechanism of resistance. researchgate.netmdpi.com Overexpression of these pumps can reduce the intracellular concentration of the fungicide, diminishing its effect. mdpi.com

Due to these resistance mechanisms, once a fungal population develops resistance to one strobilurin fungicide, it often exhibits cross-resistance to all other fungicides in the same chemical class (FRAC Code 11). udel.edu

Strategies for Resistance Management in Agricultural Systems

To preserve the effectiveness of strobilurin fungicides, robust resistance management strategies are essential. cornell.edu The primary goal of these strategies is to delay the development of resistance rather than trying to manage resistant populations after they have become established. cornell.edu

Key strategies include:

Limiting the number of applications: A common recommendation is to limit the number of strobilurin applications to no more than one-third of the total fungicide applications in a growing season. msu.edu

Rotation with different modes of action: Alternating strobilurin applications with fungicides from different FRAC (Fungicide Resistance Action Committee) groups is a cornerstone of resistance management. udel.educornell.edu This prevents continuous selection pressure on the fungal population for strobilurin resistance.

Using fungicides at recommended rates: Applying fungicides at the manufacturer's recommended rates and intervals is crucial to ensure efficacy and minimize the selection of resistant individuals. cornell.edu

Combination Therapies with Fungicides of Different Modes of Action

Tank-mixing strobilurin fungicides with fungicides that have a different mode of action is a highly effective resistance management strategy. udel.edu This is particularly important when tank-mixing with protectant fungicides (FRAC codes M1-M9), which have a multi-site mode of action and a low risk of resistance development. udel.edu

Common combination partners for strobilurins include:

Triazoles (DMI fungicides, FRAC Code 3): These fungicides inhibit a different step in fungal sterol biosynthesis. Combinations such as azoxystrobin + difenoconazole and azoxystrobin + tebuconazole (B1682727) have been shown to be highly effective in controlling diseases like rice blast. nih.gov

Protectant Fungicides: Fungicides like chlorothalonil (B1668833) and maneb can be mixed with strobilurins to provide broad-spectrum control and reduce the selection pressure for resistance. apsnet.org

Other Systemic Fungicides: Combining strobilurins with other systemic fungicides that have different target sites can broaden the spectrum of control and help manage resistance. For example, the combination of pyraclostrobin and boscalid (B143098) (a carboxamide, FRAC Code 7) is available in pre-mixed formulations. msu.edu

Recent research has also explored the synergistic effects of combining strobilurins with novel compounds. For instance, a cationic amphiphilic drug was found to work synergistically with the strobilurin pyraclostrobin to control fungal diseases by independently affecting vacuolar stability in the fungus. nih.gov

The following table summarizes some examples of combination therapies and their applications.

| Strobilurin | Combination Partner | Partner's Mode of Action (FRAC Code) | Target Disease Example |

| Azoxystrobin | Difenoconazole | DMI (3) | Rice Blast nih.gov |

| Azoxystrobin | Tebuconazole | DMI (3) | Rice Blast nih.gov |

| Pyraclostrobin | Boscalid | SDHI (7) | Various fungal diseases msu.eduudel.edu |

| Trifloxystrobin | Tebuconazole | DMI (3) | Various fungal diseases researchgate.net |

| Azoxystrobin | Acibenzolar | Host Plant Defense Induction (P01) | Passionfruit Scab dpi.qld.gov.au |

By implementing these resistance management strategies, the long-term efficacy of valuable fungicides like this compound and its synthetic analogues can be sustained for effective crop protection.

Rotational Use and Integrated Pest Management (IPM) Protocols

Extensive literature searches have not yielded any specific information or studies regarding the rotational use of this compound or its inclusion in Integrated Pest Management (IPM) protocols for agricultural purposes. Research on this compound has primarily focused on its isolation from fungal species, its chemical synthesis, and its bioactivity in laboratory settings, rather than its application in commercial agriculture. nih.govmedwinpublishers.comresearchgate.net

In general, strobilurin fungicides, which share a common mode of action, are considered at high risk for the development of fungal resistance. researchgate.net This necessitates careful management strategies to maintain their efficacy. The primary strategy to combat resistance is the rotation of fungicides with different modes of action, as designated by their Fungicide Resistance Action Committee (FRAC) codes. researchgate.net Applying fungicides with the same mode of action consecutively selects for resistant strains within the fungal population. Therefore, a typical resistance management program would involve alternating a strobilurin fungicide (FRAC code 11) with fungicides from different FRAC groups. researchgate.net

Integrated Pest Management (IPM) is a comprehensive approach that utilizes multiple strategies to manage pests in a way that is economically viable, environmentally sound, and socially acceptable. davidmoore.org.ukagronomyjournals.com IPM programs emphasize the use of non-chemical control methods as a first line of defense. agronomyjournals.compesticidestewardship.org These can include:

Cultural Controls: Practices like crop rotation, sanitation (e.g., removing infected plant debris), and optimizing planting dates and densities to create an environment less favorable for pathogens. pesticidestewardship.orgniphm.gov.infao.org

Biological Controls: The use of natural enemies, such as predators or parasites, to manage pest populations. pesticidestewardship.org

Resistant Varieties: Planting crop varieties that are genetically resistant to specific diseases. pesticidestewardship.org

Chemical controls, such as fungicides, are used within an IPM framework only when monitoring indicates that pest populations have reached a threshold that could cause economic damage. agronomyjournals.com When a strobilurin fungicide is used, IPM principles dictate that it should be part of a rotational program and ideally be used in a tank-mix with a multi-site fungicide to further reduce the risk of resistance. researchgate.net

While these principles are standard for commercial strobilurin fungicides, it must be reiterated that there is no available data to suggest that this compound is currently used in agricultural settings or has established IPM protocols.

Potential Contribution to Sustainable Agricultural Practices

There is no specific research available on the potential contribution of this compound to sustainable agricultural practices. The existing studies on this compound are confined to its discovery, synthesis, and laboratory evaluation of its antifungal and other bioactive properties. nih.govmedwinpublishers.comresearchgate.net

The broader class of strobilurin fungicides has a complex relationship with agricultural sustainability. On one hand, their high efficacy at low use rates and broad-spectrum activity have made them valuable tools in disease management, contributing to yield and quality benefits. medwinpublishers.com By effectively controlling fungal diseases, they can enhance food security and reduce food waste, which are key components of sustainable agriculture. The development of fungicides from natural products like strobilurins is also of interest for finding new, effective modes of action. jst.go.jp

On the other hand, the widespread use of strobilurins has raised environmental concerns. Their specific mode of action, inhibiting mitochondrial respiration, is not exclusive to fungi and can affect non-target organisms. jst.go.jpacs.org Studies have shown that some strobilurin fungicides can be toxic to aquatic organisms and may impact soil microbial biodiversity. jst.go.jpacs.org The persistence of some fungicides and their degradation products in soil and water is another aspect that requires careful consideration in the context of sustainability. acs.org

Sustainable agriculture, particularly within an IPM framework, aims to minimize reliance on chemical pesticides and mitigate their negative impacts. agronomyjournals.comniphm.gov.in This is achieved by prioritizing preventative and non-chemical methods and using pesticides only when absolutely necessary and in a manner that minimizes environmental risk. agronomyjournals.com

Given the absence of data on the environmental fate, ecotoxicology, and real-world agricultural performance of this compound, it is not possible to assess its potential role in sustainable agriculture. Such an assessment would require extensive research into its specific characteristics, which is not currently available in the public domain.

Analytical Methodologies and Environmental Considerations

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of 9-Methoxystrobilurin L, particularly at trace levels in complex matrices, rely on sophisticated analytical instrumentation and methodologies. The structural elucidation of this compound was originally achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov

Chromatographic Methods (e.g., HPLC-MS, GC-MS, UPLC-MS/MS) for Residue Analysis

While specific residue analysis methods for this compound in environmental samples are not extensively documented in publicly available literature, the analytical approaches for other strobilurin fungicides are well-established and directly applicable. These methods are essential for monitoring potential environmental contamination and ensuring food safety.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and its more advanced version, Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) , are the primary techniques for analyzing strobilurin fungicides. mpi-bremen.denih.gov HPLC separates compounds from a mixture, and the mass spectrometer provides sensitive and selective detection and identification based on the mass-to-charge ratio of the ionized molecules. mpi-bremen.de UPLC-MS/MS offers higher resolution, speed, and sensitivity, making it ideal for detecting trace-level residues in complex samples like soil, water, and food products. researchgate.netmdpi.com For instance, UPLC-MS/MS has been successfully used for the simultaneous analysis of multiple analytes in various matrices, providing high accuracy and precision. researchgate.netmdpi.com The process typically involves a protein precipitation step for sample cleanup, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile and thermally stable compounds. scielo.org.mxneliti.com While some strobilurins may require derivatization to increase their volatility for GC-MS analysis, it remains a valuable tool for identifying and quantifying various organic compounds in environmental extracts. scielo.org.mxresearchgate.net

The table below summarizes the typical parameters for these chromatographic methods, which would be adapted for the specific analysis of this compound.

| Technique | Principle | Typical Application for Strobilurins | Key Advantages |

|---|---|---|---|

| HPLC-MS | Combines the separation power of liquid chromatography with the sensitive detection of mass spectrometry. mpi-bremen.de | Analysis of antibiotic residues in wastewater and other environmental samples. chromatographyonline.comresearchgate.net | Suitable for a wide range of polar and non-polar compounds; simplified workflow. mpi-bremen.dechromatographyonline.com |

| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass spectrometric detection. scielo.org.mx | Identification of bioactive compounds and pesticide residues in various extracts. scielo.org.mxjchr.org | High resolution for complex mixtures of volatile compounds; extensive compound libraries for identification. researchgate.net |

| UPLC-MS/MS | Utilizes smaller particle size columns for faster and more efficient separations compared to HPLC, coupled with highly selective tandem MS. researchgate.net | Simultaneous determination of multiple pesticide residues, including strobilurins, in food and environmental samples. researchgate.netlcms.czlcms.cz | High sensitivity, speed, and accuracy; excellent for trace-level quantification. researchgate.netmdpi.com |

Spectroscopic and Immunological Assays (e.g., ELISA) for Detection

Spectroscopic methods, such as 1H and 13C NMR, were fundamental in the initial structural elucidation of this compound. nih.govresearchgate.net These techniques provide detailed information about the molecular structure of a compound.

Immunological assays, like the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and cost-effective screening method for detecting specific compounds. While specific ELISA kits for this compound are not commercially documented, the technology is widely used for other pesticides and mycotoxins. These assays rely on the highly specific binding of an antibody to the target analyte.

Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before instrumental analysis. For complex environmental matrices such as soil, water, and biota, this step is critical for achieving accurate and reliable results. eurl-pesticides.eu

Common techniques applicable to strobilurin analysis include:

Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their differential solubilities in two immiscible liquids.

Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to isolate the analyte from a liquid sample. This method is widely used for cleaning up pesticide residues from water samples.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become the standard for pesticide residue analysis in a wide variety of food and environmental samples due to its simplicity and effectiveness. It involves an extraction and cleanup step that removes a broad range of matrix interferences.

For highly polar pesticides, a common extraction step involves using acidified methanol, followed by centrifugation and filtration before direct analysis by LC-MS/MS. eurl-pesticides.eu

Environmental Fate and Degradation Pathways

The environmental fate of strobilurin fungicides is a key consideration for their agricultural use. davidmoore.org.ukmdpi.com Factors such as photodegradation and microbial degradation play a significant role in their persistence and potential impact on non-target organisms. frontiersin.orgresearchgate.net

Photodegradation Studies

Photodegradation, the breakdown of compounds by light, can be a significant degradation pathway for strobilurin fungicides in the environment. frontiersin.org Studies on other strobilurins, such as azoxystrobin (B1666510) and kresoxim-methyl (B120586), have shown that they are susceptible to photodegradation at wavelengths greater than 290 nm, which is relevant to environmental sunlight conditions. researchgate.net The process can be accelerated by the presence of substances like humic acids, fulvic acids, and hydrogen peroxide. researchgate.net The degradation can involve photoisomerization, cleavage of double bonds, and hydrolysis. frontiersin.orgnih.gov While specific photodegradation studies on this compound are not available, its structural similarity to other strobilurins suggests it may undergo similar photochemical degradation processes.

Microbial Degradation in Soil and Water Systems

Microbial degradation is a critical process for the breakdown of organic pollutants, including fungicides, in soil and water. frontiersin.orgresearchgate.netnih.govmdpi.com Microorganisms such as bacteria and fungi can utilize these compounds as a source of carbon and nitrogen, breaking them down into simpler, less toxic substances. frontiersin.orgmdpi.commedium.com The rate and extent of microbial degradation are influenced by various environmental factors, including soil type, pH, temperature, moisture content, and the composition of the microbial community. researchgate.net

While specific microbial degradation pathways for this compound have not been detailed, research on other strobilurins provides insight into potential mechanisms. frontiersin.org For many pesticides, biodegradation is considered a cost-effective and environmentally friendly remediation strategy for contaminated sites. frontiersin.orgnih.gov

The table below outlines the major degradation pathways for strobilurin fungicides in general.

| Degradation Pathway | Description | Influencing Factors | Relevance to Strobilurins |

|---|---|---|---|

| Photodegradation | Breakdown of the molecule by exposure to sunlight (UV radiation). researchgate.net | Light intensity, pH, presence of photosensitizers (e.g., humic acids). researchgate.netmdpi.commdpi.com | An important route for environmental degradation of strobilurins like azoxystrobin. researchgate.net |

| Microbial Degradation | Metabolic breakdown by microorganisms (bacteria, fungi) in soil and water. researchgate.netmdpi.com | Soil/water pH, temperature, moisture, oxygen availability, microbial population. researchgate.netmdpi.com | Considered an efficient "green" strategy for the removal of strobilurin residues from the environment. frontiersin.org |

Metabolite Identification and Environmental Persistence

To provide a contextual understanding, this section will discuss the general principles of metabolite identification and environmental persistence observed for the broader class of strobilurin fungicides, to which this compound belongs. It is crucial to note that the following data pertains to other strobilurin compounds and should not be directly extrapolated to this compound without specific experimental verification.

Metabolite Identification in Related Strobilurins

The metabolism of strobilurin fungicides in the environment typically involves both biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) degradation processes. frontiersin.org These processes lead to the formation of various transformation products, or metabolites.

The primary degradation pathways for many synthetic strobilurins involve the cleavage of the ether and ester linkages present in their structures. frontiersin.org For instance, a common metabolic transformation is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid metabolite. frontiersin.org

Table 1: Examples of Metabolites Identified for Related Strobilurin Fungicides

| Strobilurin Compound | Key Metabolite(s) | Degradation Pathway | Reference |

| Azoxystrobin | Azoxystrobin acid | Hydrolysis of the ester moiety | frontiersin.org |

| Pyraclostrobin (B128455) | Pyraclostrobin acid | Hydrolysis | frontiersin.org |

| Trifloxystrobin (B1683241) | Trifloxystrobin acid | Hydrolysis | frontiersin.org |

This table presents data for related strobilurin compounds to provide context due to the absence of specific data for this compound.

Environmental Persistence of Related Strobilurins

The environmental persistence of a compound is often characterized by its half-life (DT₅₀), which is the time it takes for 50% of the initial concentration to dissipate. This parameter is highly dependent on environmental conditions such as soil type, pH, temperature, moisture, and microbial activity. frontiersin.orgjmb.or.kr